molecular formula C10H17NO3 B025510 N-Hexanoyl-DL-homoserine lactone CAS No. 106983-28-2

N-Hexanoyl-DL-homoserine lactone

Cat. No.: B025510
CAS No.: 106983-28-2
M. Wt: 199.25 g/mol
InChI Key: ZJFKKPDLNLCPNP-UHFFFAOYSA-N
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Description

N-hexanoyl-DL-Homoserine lactone: is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a mechanism of cell-to-cell communication in bacteria. This compound is particularly significant in regulating gene expression in gram-negative bacteria, such as Escherichia and Salmonella .

Mechanism of Action

Target of Action

N-Hexanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

The compound interacts with its targets by enabling bacterial cells to regulate gene expression depending on population density . This allows them to undertake collective actions such as the infection of host cells . Some AHLs, including this compound, are potent chemoattractants for human immune cells such as neutrophils .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in quorum sensing, a process that coordinates gene expression in many physiological processes, such as symbiosis, virulence, EPS-production, resistance to oxidative stress, antibiotic production, motility, and biofilm formation .

Pharmacokinetics

It is known that the compound is produced in the rhizosphere , suggesting that it may be absorbed and distributed in the environment.

Result of Action

The compound induces transcriptional changes in Arabidopsis and may contribute to tuning plant growth to the microbial composition of the rhizosphere . It has also been shown to suppress the development of lesions induced by the plant pathogenic fungi B. cinerea . Moreover, it increases root length and shoot diameter when applied to A. thaliana seedlings in a hydroponic growth system at a concentration of 10 µM .

Action Environment

The action of this compound is influenced by environmental factors. It is produced in the rhizosphere , a region of soil in the vicinity of plant roots that is directly influenced by root secretions and associated soil microorganisms. The rhizosphere environment, including factors such as soil type, moisture, and microbial composition, can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

N-Hexanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in quorum sensing, a process of cell-to-cell communication among bacteria . Some N-acylhomoserine lactones, including this compound, are potent chemoattractants for human immune cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating gene expression and impacting cell signaling pathways and cellular metabolism . For instance, it can induce transcriptional changes in Arabidopsis, potentially helping to regulate plant growth to adapt to the microbial composition of the rhizosphere .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced by LuxI autoinducer synthase catalyzed reaction between S-adenosylmethionine and acylated-acyl carrier proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hexanoyl-DL-Homoserine lactone can be synthesized through a reaction between homoserine lactone and hexanoyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps such as recrystallization or chromatography to achieve high purity levels required for research and application .

Chemical Reactions Analysis

Types of Reactions: N-hexanoyl-DL-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-hexanoyl-DL-Homoserine lactone has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: N-hexanoyl-DL-Homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This specificity determines its role in different bacterial species and its effectiveness in quorum sensing. Compared to shorter or longer acyl chain homologs, this compound has distinct biological activities and applications .

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKKPDLNLCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347943
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-28-2
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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